N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRSCWUWNONNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Piperidine Ring Formation: The piperidine ring is introduced via a cyclization reaction involving appropriate precursors.
Cyclohexyl Group Introduction: Finally, the cyclohexyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed on the quinoxaline ring to yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted piperidine and cyclohexyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide have shown promising results against various cancer cell lines. A study reported that certain quinoxaline derivatives had IC50 values in the low micromolar range against HCT116 (human colon carcinoma) and MCF-7 (breast cancer) cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antimicrobial properties. The synthesis of compounds containing the quinoxaline nucleus has demonstrated activity against a range of pathogens, making them candidates for developing new antimicrobial therapies .
Antiviral Applications
Certain quinoxaline-based compounds have been evaluated for their antiviral activity, particularly against HIV. A derivative showed an EC50 value of 0.15 µg/mL, indicating strong inhibitory effects on HIV-1 replication . This highlights the potential of this compound in antiviral drug development.
Synthetic Routes and Methodologies
The synthesis of this compound can be achieved through various methodologies, often involving the reaction of piperidine derivatives with quinoxaline precursors. Recent literature reviews have summarized synthetic strategies that enhance yield and purity while minimizing by-products .
Table 1: Summary of Synthetic Methods for Quinoxaline Derivatives
Case Studies and Research Findings
Several studies have documented the pharmacological effects and mechanisms of action of compounds related to this compound.
Case Study: Anticancer Activity
A comprehensive study evaluated a series of quinoxaline derivatives, including those with piperidine structures, for their anticancer efficacy. The results indicated that specific modifications to the quinoxaline moiety significantly enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study: Antiviral Efficacy
In another investigation focused on antiviral activity, researchers synthesized several quinoxaline derivatives and tested them against HIV strains. The most potent compound exhibited a high therapeutic index, indicating its potential as a lead candidate for further development in antiviral therapies .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The compound shares structural motifs with other piperidine- and quinoxaline-containing molecules. Below is a comparative analysis based on available evidence:
Structural Analog: N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP)
- Structural Similarities: Both compounds feature a cyclohexyl-piperidine backbone. However, BTCP substitutes the quinoxaline group with a benzo(b)thiophenyl moiety.
- Pharmacological Differences: Dopamine Uptake Inhibition: BTCP is a potent dopamine (DA) uptake inhibitor (Ki = 12 nM) but exhibits low affinity for PCP receptors . Behavioral Effects: In murine models, BTCP induces cocaine-like behaviors (e.g., locomotion, sniffing) mediated by DA uptake inhibition, unlike PCP, ketamine, or MK-801, which act via NMDA receptor antagonism .
Structural Analog: N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide
- Structural Similarities: This compound shares the cyclohexyl carboxamide and piperidine framework but replaces the quinoxalinyloxy group with a hydroxyimino substituent.
- Steric effects from the cyclohexyl group may reduce electrophilic reactivity, favoring nucleophilic pathways in synthetic modifications .
Comparative Data Table
Research Findings and Mechanistic Insights
- BTCP vs. NMDA Antagonists : BTCP’s cocaine-like effects are mediated by DA uptake inhibition, unlike PCP analogs (e.g., ketamine), which act via NMDA receptor blockade . This distinction underscores the importance of substituent groups in dictating target specificity.
- Quinoxaline vs. Hydroxyimino: The quinoxaline moiety may confer π-π stacking interactions with aromatic residues in enzymes or receptors, while hydroxyimino groups could participate in redox reactions or metal coordination .
Biological Activity
N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure incorporates a piperidine ring, a quinoxaline moiety, and a cyclohexyl group, contributing to its unique pharmacological properties.
Research indicates that this compound interacts with various biological targets, primarily through the modulation of neurotransmitter systems and inhibition of specific enzymes. The compound is believed to act as an antagonist at certain receptor sites, which may lead to significant therapeutic effects.
Key Mechanisms:
- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Biological Activity and Therapeutic Applications
The compound has been investigated for several therapeutic applications, including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cells, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .
- Antiviral Properties : The compound has shown promise as an antiviral agent. In vitro studies indicate significant activity against viruses such as HIV and others within the retrovirus family. The effective concentration (EC50) values were found to be in the low micromolar range .
Case Studies
Several studies have documented the biological activities of this compound:
- In Vitro Anticancer Study : A study conducted on human cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .
- Antiviral Efficacy : Research highlighted its effectiveness against HIV replication in C8166 cells, with an EC50 value of 0.15 µg/mL, showcasing its potential as a therapeutic option for viral infections .
- Neuropharmacological Effects : In animal models, the compound exhibited anxiolytic effects without significant sedation, indicating its potential use in treating anxiety disorders while minimizing side effects associated with conventional anxiolytics .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
